N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide
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Overview
Description
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a difluorophenyl group and an isopropylsulfonyl group attached to a nicotinamide core
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has several potential targets, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, leading to the inhibition of their activities . This inhibition disrupts the normal functioning of the cells, leading to various changes such as the prevention of cell proliferation and induction of cell death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets . For instance, the inhibition of mTOR can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to the prevention of cell proliferation .
Pharmacokinetics
The compound’s solubility in water is less than 005 mg/l at 25 °C , suggesting that it may have low bioavailability
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of cell death . This is due to the disruption of crucial cellular processes controlled by its targets . The compound has shown selective antiproliferative and cytotoxic preferences for certain types of cancer cells, including NSCLC, leukemia, melanoma, and renal cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability in air is up to its melting point . Additionally, its solubility in water suggests that it may be less effective in aqueous environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 6-chloronicotinic acid.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with 6-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Sulfonylation: The intermediate is then treated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the isopropylsulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)nicotinamide
- 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
- Diflufenican
Uniqueness
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide is unique due to the presence of both difluorophenyl and isopropylsulfonyl groups, which confer distinct chemical properties and biological activities compared to similar compounds
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9(2)23(21,22)14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZXUXCUDCYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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